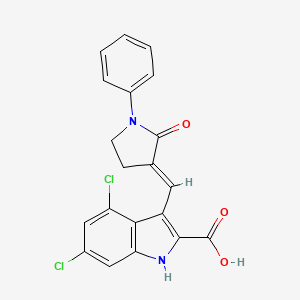

GV196771

Description

Properties

IUPAC Name |

4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O3/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13/h1-5,8-10,23H,6-7H2,(H,26,27)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIRQCDDCGAGET-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(C(=O)/C1=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166974-22-7 | |

| Record name | GV-196771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166974227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GV-196771 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M4Q410FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GV196771

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV196771 is a potent and selective, competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. Developed as a potential non-opioid analgesic for neuropathic pain, its mechanism of action centers on the modulation of glutamatergic neurotransmission. By preventing the binding of the co-agonist glycine, this compound inhibits the opening of the NMDA receptor ion channel, thereby reducing calcium influx and downstream signaling cascades implicated in central sensitization and pain perception. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, preclinical efficacy, and clinical trial design. Detailed experimental protocols for key preclinical models are also presented, along with visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism of the NMDA Receptor Glycine Site

The primary mechanism of action of this compound is its competitive antagonism at the glycine binding site of the NMDA receptor. The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Upon co-agonist and glutamate binding, the receptor's ion channel opens, allowing an influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for a multitude of downstream signaling pathways.

This compound selectively binds to the glycine site, preventing the endogenous co-agonist from binding and, consequently, inhibiting the conformational changes required for channel opening. This blockade of the NMDA receptor attenuates the downstream signaling cascades that contribute to neuronal hyperexcitability and central sensitization, which are key features of chronic pain states.[1]

Signaling Pathway

The antagonism of the NMDA receptor by this compound interrupts the canonical signaling cascade initiated by glutamate and glycine. The following diagram illustrates this inhibitory action.

Quantitative Data

Binding Affinity

GV196771A demonstrates high affinity for the glycine binding site of the NMDA receptor in preclinical models.

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| pKi | 7.56 | Rat | Cerebral Cortex Membranes | [2] |

| pKB | 7.46 | Rat | Primary Cortical Neurons | [2] |

| pKB | 8.04 | Rat | Primary Spinal Neurons | [2] |

| pKB | 7.86 | Rat | Primary Hippocampal Neurons | [2] |

Preclinical In Vivo Efficacy

GV196771A has shown significant anti-hyperalgesic and anti-allodynic effects in rodent models of neuropathic and inflammatory pain.

| Animal Model | Species | Dosing (p.o.) | Key Finding | Reference |

| Chronic Constriction Injury | Rat | 0.3-10 mg/kg | Dose-dependent inhibition of mechanical allodynia | [3] |

| Formalin Test | Mouse | 10 or 20 mg/kg | Inhibition of morphine tolerance | [3] |

Clinical Trial Overview (Proof-of-Concept)

A clinical trial was conducted to assess the efficacy of this compound in patients with chronic neuropathic pain.

| Parameter | Details | Reference |

| Study Design | Multicenter, randomized, double-blind, placebo-controlled, parallel-group | [1] |

| Subjects | 63 (32 this compound, 31 Placebo) with chronic neuropathic pain | [1] |

| Treatment | 300 mg this compound orally, daily for 14 days | [4] |

| Primary Outcome | No significant effect on spontaneous or evoked pain | [1] |

| Secondary Outcome | Significant reduction in the area of dynamic and static allodynia | [1] |

| Conclusion | Not an effective treatment for chronic neuropathic pain in humans, potentially due to insufficient CNS penetration. | [1] |

Experimental Protocols

In Vitro: NMDA Receptor Glycine Site Binding Assay

A filtration binding assay using [³H]dichlorokynurenic acid ([³H]DCKA) can be employed to characterize the binding of compounds to the glycine site of the NMDA receptor.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation: Rat cerebral cortices are homogenized in a buffered sucrose solution and centrifuged to pellet the crude membrane fraction. The pellet is washed multiple times with buffer and frozen at -80°C until use.

-

Binding Assay: Membranes are incubated in a buffer containing a fixed concentration of [³H]DCKA and varying concentrations of the test compound (e.g., this compound). Non-specific binding is determined in the presence of a saturating concentration of a known glycine site ligand (e.g., unlabeled DCKA or glycine).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to minimize dissociation of the bound ligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the test compound.

In Vivo: Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used preclinical model of neuropathic pain.

Workflow Diagram:

Detailed Methodology:

-

Surgery: Under anesthesia, the common sciatic nerve of one hind limb is exposed. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch of the surrounding muscle.

-

Post-operative Care: Animals are allowed to recover from surgery and are monitored for their well-being.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The animal is placed on a mesh floor, and filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.

-

Drug Administration: Once a stable baseline of mechanical allodynia is established (typically 7-14 days post-surgery), animals are treated with this compound or vehicle.

-

Post-dosing Assessment: Behavioral testing is repeated at various time points after drug administration to evaluate the anti-allodynic effect of the compound.

In Vivo: Formalin Test in Mice

The formalin test is a model of tonic pain and inflammation.

Workflow Diagram:

Detailed Methodology:

-

Acclimatization: Mice are placed in a clear observation chamber for a period of time to allow them to acclimate to the environment.

-

Drug Administration: Animals are pre-treated with this compound or vehicle at a specified time before the formalin injection.

-

Formalin Injection: A small volume of dilute formalin solution is injected into the plantar surface of one hind paw.

-

Observation: Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-30 minutes), reflecting inflammatory pain.

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the drug-treated and vehicle-treated groups.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion (ADME), half-life, and oral bioavailability in preclinical species and humans, are not extensively available in the public domain. The lack of efficacy in the human clinical trial was attributed to "insufficient penetration of this compound to central sites of action," suggesting that while orally bioavailable, its ability to cross the blood-brain barrier may be limited in humans.[1]

Conclusion

This compound is a well-characterized selective antagonist of the NMDA receptor glycine site with demonstrated efficacy in preclinical models of neuropathic pain. Its mechanism of action, involving the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling, is well-established. However, the translation of this preclinical efficacy to the clinical setting was unsuccessful, likely due to pharmacokinetic limitations, specifically insufficient central nervous system penetration in humans. Despite its clinical outcome, this compound remains a valuable tool compound for studying the role of the NMDA receptor glycine site in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug development.

References

- 1. A randomized, double-blind, placebo-controlled trial of a glycine antagonist in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. GV196771A, an NMDA receptor/glycine site antagonist, attenuates mechanical allodynia in neuropathic rats and reduces tolerance induced by morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GV196771: A Glycine Site Antagonist for the NMDA Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GV196771 is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, key experimental data, and detailed methodologies. It is intended to serve as a resource for researchers and professionals in the field of drug development who are investigating NMDA receptor modulation, particularly in the context of neuropathic pain and related neurological disorders.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and numerous neurological processes. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective binding sites. The glycine binding site, located on the GluN1 subunit, represents a key modulatory site for controlling NMDA receptor activity. Antagonism of this site offers a potential therapeutic strategy for conditions associated with excessive NMDA receptor activation, such as neuropathic pain, without the severe side effects often seen with antagonists targeting the glutamate binding site or the ion channel itself.

This compound, with the chemical name E-4,6-dichloro-3-(2-oxo-1-phenyl-pyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid sodium salt, has been identified as a selective antagonist for this glycine binding site. This guide details the available quantitative data, experimental protocols, and the underlying signaling pathways related to the action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| pKi | Rat | Cerebral Cortex Membranes | 7.56 | [1] |

| pKB | Rat | Primary Cortical Neurons | 7.46 | [1] |

| pKB | Rat | Primary Spinal Neurons | 8.04 | [1] |

| pKB | Rat | Primary Hippocampal Neurons | 7.86 | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Route of Administration | Effective Dose Range | Effect | Reference |

| Chronic Constriction Injury (CCI) of Sciatic Nerve | Rat | Oral (p.o.) | 0.3 - 10 mg/kg | Dose-dependent inhibition of mechanical allodynia | [2] |

| Formalin Test | Mouse | Oral (p.o.) | 10 - 20 mg/kg | Inhibition of morphine tolerance in both early and late phases | [2] |

Table 3: Human Clinical Trial Data for this compound in Neuropathic Pain

| Study Design | Patient Population | Dose | Treatment Duration | Primary Outcome | Reference |

| Randomized, double-blind, placebo-controlled, parallel-group | 63 subjects with chronic neuropathic pain (diabetic neuropathy, postherpetic neuralgia, etc.) | 300 mg/day (oral) | 14 days | No significant effect on spontaneous or evoked pain | [1] |

| Significant effect on the area of dynamic and static allodynia on days 7 and 14 | [1] |

Signaling Pathways

This compound exerts its effect by blocking the glycine binding site on the GluN1 subunit of the NMDA receptor. This prevents the conformational change required for channel opening, even in the presence of glutamate. The following diagram illustrates the signaling pathway.

References

The Glycine Co-agonist Site of the NMDA Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a pivotal component of excitatory neurotransmission in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Unique among ligand-gated ion channels, the NMDA receptor requires the binding of two co-agonists for its activation: glutamate and glycine (or D-serine). The glycine binding site, located on the GluN1 subunit, represents a crucial modulatory hub for receptor function. Its occupation is a prerequisite for the glutamate-induced channel opening and subsequent calcium influx that triggers a cascade of downstream signaling events. This technical guide provides an in-depth exploration of the NMDA receptor glycine site, detailing its structure, function, and pharmacology. We present quantitative data on ligand affinities, comprehensive experimental protocols for studying the site's properties, and detailed visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target this critical aspect of glutamatergic neurotransmission.

Core Function of the NMDA Receptor Glycine Site

The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The binding of glycine to the GluN1 subunit is an absolute requirement for receptor activation; in the absence of a glycine site agonist, glutamate binding alone is insufficient to open the ion channel.[2] This co-agonist requirement positions the glycine site as a fundamental regulator of NMDA receptor activity.

Glycine and D-serine, another endogenous ligand, act as full agonists at this site.[3] The concentration of these co-agonists in the synaptic cleft is not always saturating, meaning that fluctuations in their levels can dynamically modulate the magnitude of the NMDA receptor response to glutamate. This modulation influences the amplitude and time course of excitatory postsynaptic currents.[3] The glycine site is therefore a key determinant of synaptic plasticity, the cellular mechanism underlying learning and memory.[4]

Dysfunction of the NMDA receptor, including alterations in glycine site modulation, has been implicated in a range of neurological and psychiatric disorders such as schizophrenia, making it a significant target for therapeutic intervention.[5]

Quantitative Data: Ligand Affinities at the Glycine Site

The affinity of various ligands for the NMDA receptor glycine site is a critical parameter in understanding their potential as research tools or therapeutic agents. These affinities are typically expressed as the inhibition constant (Ki) or the half-maximal effective/inhibitory concentration (EC50/IC50). The following tables summarize key quantitative data for a selection of glycine site ligands, categorized by their functional effect.

Table 1: Glycine Site Agonists

| Compound | Receptor Subtype | EC50 (µM) | Relative Efficacy (vs. Glycine) | Citation(s) |

| Glycine | GluN1/GluN2A | ~1-3 | 100% | [6] |

| D-Serine | GluN1/GluN2A | - | More potent than glycine | [3][7] |

| D-Cycloserine | - | - | Partial Agonist | [8] |

Table 2: Glycine Site Antagonists

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Citation(s) |

| 5,7-Dichlorokynurenic acid (DCKA) | - | - | - | [2] |

| L-689,560 | - | - | - | [9] |

| CGP-78608 | - | - | - | [9] |

Signaling Pathways

Activation of the NMDA receptor and the subsequent influx of Ca2+ initiates a complex network of intracellular signaling cascades. These pathways are crucial for translating the electrical signal of receptor activation into long-lasting changes in synaptic function and gene expression.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

Ca2+ entering through the NMDA receptor binds to calmodulin (CaM), which in turn activates CaMKII.[10] Activated CaMKII can autophosphorylate, leading to sustained activity even after intracellular Ca2+ levels have returned to baseline.[11] CaMKII plays a central role in long-term potentiation (LTP) by phosphorylating various synaptic proteins, including AMPA receptors, thereby increasing their conductance and trafficking to the postsynaptic membrane.[12]

Ras-ERK-CREB Pathway

NMDA receptor activation can also trigger the Ras-ERK signaling cascade.[13] This pathway is often initiated by Ca2+-dependent activation of Ras-guanine nucleotide-releasing factors (Ras-GRFs).[1][14] Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).[5] ERK can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB).[15] Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival.[16]

Experimental Protocols

Studying the NMDA receptor glycine site requires specialized techniques to measure ligand binding and receptor function. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Glycine Site Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site using a competitive binding assay with a radiolabeled ligand, such as [3H]glycine.

Materials:

-

Rat brain cortical membranes

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Radioligand: [3H]glycine

-

Non-specific binding control: High concentration of unlabeled glycine (e.g., 1 mM)

-

Test compounds at various concentrations

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate or individual tubes, combine the following in order:

-

Assay buffer

-

Test compound at various concentrations or vehicle control.

-

A fixed concentration of [3H]glycine (typically at or below its Kd value).

-

For non-specific binding determination, add a saturating concentration of unlabeled glycine.

-

-

Initiate Binding: Add the prepared cortical membranes to each well/tube to start the binding reaction.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 of the test compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is used to functionally characterize glycine site ligands on recombinant NMDA receptors expressed in Xenopus laevis oocytes. It allows for the determination of EC50, IC50, and relative efficacy.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluN1 and desired GluN2 subunits

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

Glass microelectrodes (for voltage and current)

-

Recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, 0.01 mM EDTA, pH 7.4)

-

Saturating concentration of glutamate

-

Glycine site agonists/antagonists at various concentrations

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject the oocytes with a mixture of cRNAs for the GluN1 and GluN2 subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

-

Data Acquisition:

-

To determine agonist properties (EC50, efficacy): Perfuse the oocyte with a saturating concentration of glutamate. Apply increasing concentrations of the glycine site agonist and record the elicited current.

-

To determine antagonist properties (IC50): Co-apply a fixed, sub-maximal concentration of glycine with a saturating concentration of glutamate. Then, co-apply increasing concentrations of the antagonist and record the inhibition of the current.

-

-

Data Analysis:

-

For agonists, plot the current response as a function of concentration and fit the data to the Hill equation to determine the EC50 and maximum response. Normalize the maximum response to that of glycine to determine relative efficacy.

-

For antagonists, plot the percent inhibition as a function of concentration and fit to an inhibitory dose-response curve to determine the IC50.

-

Conclusion

The glycine co-agonist site on the NMDA receptor is a sophisticated and essential element for the regulation of excitatory neurotransmission. Its mandatory role in receptor activation provides a powerful mechanism for modulating synaptic strength and plasticity. The quantitative data, signaling pathways, and experimental protocols detailed in this guide underscore the complexity and significance of this site. A thorough understanding of the glycine site's function is paramount for researchers in neuroscience and is a critical consideration for the development of novel therapeutics aimed at correcting dysregulated glutamatergic signaling in a variety of CNS disorders. Future research will undoubtedly continue to unravel the subtleties of this site, offering new avenues for therapeutic intervention.

References

- 1. Developmentally regulated role for Ras-GRFs in coupling NMDA glutamate receptors to Ras, Erk and CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-methyl-D-aspartate (NMDA) and the regulation of mitogen-activated protein kinase (MAPK) signaling pathways: a revolving neurochemical axis for therapeutic intervention? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the CaMKII/NMDA Receptor Complex in the Maintenance of Synaptic Strength | Journal of Neuroscience [jneurosci.org]

- 11. CaMKII translocation requires local NMDA receptor-mediated Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activated CaMKII couples GluN2B and Casein Kinase 2 to control synaptic NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NMDA receptor is coupled to the ERK pathway by a direct interaction between NR2B and RasGRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Developmentally regulated role for Ras-GRFs in coupling NMDA glutamate receptors to Ras, Erk and CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]

- 16. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 | Journal of Neuroscience [jneurosci.org]

The Dual Role of Glycine in Neuropathic Pain: From Synaptic Inhibition to Excitatory Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine, the simplest amino acid, plays a complex and dual role in the modulation of pain, particularly in the context of neuropathic pain. Traditionally recognized as a primary inhibitory neurotransmitter in the spinal cord, its function extends to being an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are pivotal in central sensitization and pain chronification. This technical guide provides a comprehensive overview of the multifaceted involvement of glycine in neuropathic pain, detailing the signaling pathways, the roles of glycine transporters and receptors, and the preclinical evidence for targeting the glycinergic system for therapeutic intervention. We present quantitative data from key studies in structured tables, provide detailed experimental protocols for seminal research techniques, and visualize complex signaling and experimental workflows using the DOT language for clear and concise understanding.

Introduction: The Glycinergic System in Pain Processing

Glycinergic neurotransmission is a cornerstone of inhibitory control within the spinal cord dorsal horn, a critical region for processing and modulating nociceptive signals.[1] Disruption of this inhibitory tone is a key mechanism underlying the development and maintenance of neuropathic pain.[2] Glycinergic neurons, primarily located in the ventral horn and intermediate gray matter, project to the dorsal horn to regulate the excitability of pain-transmitting neurons.[3] The effects of glycine are mediated through two main classes of receptors: strychnine-sensitive glycine receptors (GlyRs), which are inhibitory, and the glycine co-agonist site on NMDA receptors, which is excitatory. The extracellular concentration of glycine, and thus its net effect, is tightly regulated by two high-affinity glycine transporters, GlyT1 and GlyT2.

The Dichotomous Role of Glycine in Neuropathic Pain

Inhibitory Neurotransmission via Glycine Receptors (GlyRs)

GlyRs are ligand-gated chloride channels that, upon activation by glycine, lead to an influx of chloride ions and hyperpolarization of the postsynaptic neuron, thereby reducing its excitability.[4] This inhibitory action is crucial for dampening nociceptive signaling in the spinal cord.

Several subtypes of GlyR α-subunits (α1, α2, α3) have been identified, with distinct distributions and roles in pain processing. The α1 and α3 subunits are of particular interest in the context of neuropathic pain.[2]

-

GlyRα1: Widely expressed in the adult spinal cord, the GlyRα1 subunit is a key component of inhibitory synapses.

-

GlyRα3: This subunit is more selectively expressed in the superficial dorsal horn (laminae I and II), a key area for the termination of primary nociceptive afferents.[5][6]

Dysfunction of these receptors, either through decreased expression or post-translational modifications, can lead to a state of disinhibition and contribute to the hyperexcitability characteristic of neuropathic pain.

Excitatory Modulation via NMDA Receptors

In contrast to its inhibitory role, glycine acts as an essential co-agonist at the NMDA receptor, a glutamate-gated ion channel critical for synaptic plasticity and central sensitization.[7][8] For the NMDA receptor to be activated by glutamate, glycine (or D-serine) must also be bound to its co-agonist site on the GluN1 (formerly NR1) subunit.[9] In neuropathic pain states, the over-activation of NMDA receptors in the dorsal horn contributes to the amplification and prolongation of pain signals. Therefore, glycine, by facilitating NMDA receptor function, can paradoxically contribute to pain facilitation.

Glycine Transporters: Key Regulators of Glycinergic Tone

The synaptic and extrasynaptic concentrations of glycine are meticulously controlled by two sodium and chloride-dependent glycine transporters: GlyT1 and GlyT2.[10][11]

-

GlyT1: Primarily expressed on glial cells (astrocytes) and some glutamatergic neurons, GlyT1 is thought to regulate glycine concentrations at both inhibitory glycinergic synapses and excitatory glutamatergic synapses (where it modulates NMDA receptor activity).[8]

-

GlyT2: Predominantly located on the presynaptic terminals of glycinergic neurons, GlyT2 is responsible for the reuptake of glycine into these neurons for repackaging into synaptic vesicles, thus terminating the inhibitory signal and replenishing the neurotransmitter pool.[8]

The distinct localization and function of these transporters make them attractive targets for pharmacological intervention aimed at selectively modulating the inhibitory or excitatory actions of glycine.

Quantitative Data on Glycinergic System Components in Neuropathic Pain

The following tables summarize key quantitative findings from preclinical studies investigating the role of glycine signaling in neuropathic pain models.

Table 1: Glycine Transporter (GlyT) Expression in Neuropathic Pain Models

| Component | Animal Model | Time Point | Tissue | Change in Expression | Reference |

| GlyT1 | CCI (Rat) | 12 days | Spinal Cord | No significant change | [9] |

| CCI (Rat) | 12 days | DRG | No significant change | [9] | |

| GlyT2 | CCI (Rat) | 12 days | Spinal Cord | No significant change | [9] |

Table 2: Glycine Receptor (GlyR) Subunit Expression in Neuropathic and Inflammatory Pain

| Component | Animal Model | Time Point | Tissue | Change in Expression | Reference |

| GlyRα3 (mRNA) | CCI (Rat) | 3 days | Spinal Cord | No significant change | [12] |

| Zymosan A (Inflammatory) | 4 hours | Spinal Cord | No significant change | [12] | |

| GlyRα3 (Protein) | CCI (Rat) | 3 days | Spinal Cord | No significant change | [12] |

| Zymosan A (Inflammatory) | 4 hours | Spinal Cord | Increased | [12] |

Table 3: Effects of Glycine Transporter Inhibitors on Neuropathic Pain Behavior

| Compound | Target | Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Reference |

| ORG-25543 | GlyT2 Inhibitor | Formalin (Rat) | Paw Licking | i.v. | ≥0.06 mg/kg | [13] |

| PNL (Mouse) | Mechanical Allodynia | i.v. | ED50: 0.07-0.16 mg/kg | [13] | ||

| ALX1393 | GlyT2 Inhibitor | CCI (Rat) | Mechanical Allodynia | i.t. | Not specified | [10] |

| NFPS (ALX5407) | GlyT1 Inhibitor | CCI (Rat) | Mechanical Allodynia | i.p. | 1, 2, 4 mg/kg | [4] |

Table 4: Effects of NMDA Glycine Site Antagonists on Neuropathic Pain

| Compound | Target | Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Reference |

| L-701,324 | NMDA Glycine Site | CCI (Rat) | Cold Allodynia | i.p. | 2.15-21.5 mg/kg | [14] |

| SNL (Rat) | Tactile Allodynia | i.p. | 2.15-21.5 mg/kg | [14] | ||

| 5,7-DCK | NMDA Glycine Site | CCI (Rat) | Cold Allodynia | i.v. | 10-46.4 mg/kg | [14] |

| SNL (Rat) | Tactile Allodynia | i.v. | 10-46.4 mg/kg | [14] |

Key Experimental Protocols

Detailed methodologies for seminal experiments in the field are provided below.

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The CCI model is a widely used method to induce neuropathic pain in rodents.[3]

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Shave the lateral surface of the thigh of the hind limb. Disinfect the surgical area with 70% ethanol and povidone-iodine.

-

Incision: Make a small skin incision on the lateral side of the mid-thigh.

-

Muscle Separation: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Nerve Ligation: Carefully free the sciatic nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscles.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Provide appropriate post-operative care, including analgesia (as per institutional guidelines) and monitoring for signs of infection.

Behavioral Assessment: Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical sensitivity and allodynia.

Procedure:

-

Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes before testing.

-

Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

Response Observation: A positive response is a sharp withdrawal of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method. Start with a filament in the middle of the range. If there is a response, use the next weaker filament. If there is no response, use the next stronger filament.

-

Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold.

Immunofluorescence Staining for GlyT1/GlyT2 in Dorsal Root Ganglion (DRG)

This protocol allows for the visualization of glycine transporter expression in DRG neurons.

Procedure:

-

Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Dissect the DRGs and post-fix in 4% PFA. Cryoprotect the tissue in a sucrose solution.

-

Sectioning: Cut cryosections (e.g., 10-20 µm) of the DRGs using a cryostat.

-

Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue with a solution containing normal serum and a detergent (e.g., Triton X-100) in PBS.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against GlyT1 or GlyT2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) and mount the sections on slides with an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Electrophysiological Recording of Glycinergic mIPSCs in Spinal Cord Slices

This technique allows for the functional assessment of inhibitory glycinergic synapses.[1][14]

Procedure:

-

Slice Preparation: Prepare transverse spinal cord slices (e.g., 300-400 µm thick) from an anesthetized rodent.

-

Recording Chamber: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: Identify neurons in the dorsal horn (e.g., lamina II) using a microscope with infrared differential interference contrast optics.

-

Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a target neuron using a glass micropipette filled with an appropriate internal solution.

-

mIPSC Isolation: Pharmacologically isolate glycinergic miniature inhibitory postsynaptic currents (mIPSCs) by adding tetrodotoxin (TTX) to block action potentials, and antagonists for GABA and glutamate receptors (e.g., bicuculline and CNQX/AP5) to the aCSF.

-

Data Acquisition and Analysis: Record the mIPSCs and analyze their frequency, amplitude, and kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

References

- 1. m.youtube.com [m.youtube.com]

- 2. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changes of extracellular levels of amino acids after graded compression trauma to the spinal cord: an experimental study in the rat using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 5. Decreased expression of N-methyl-D-aspartate (NMDA) receptors in rat dorsal root ganglion following complete Freund's adjuvant-induced inflammation: an immunocytochemical study for NMDA NR1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycinergic dysfunction in a subpopulation of dorsal horn interneurons in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycine transporter GlyT1, but not GlyT2, is expressed in rat dorsal root ganglion--Possible implications for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine transporter inhibitors: A new avenue for managing neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spinal Dorsal Horn Calcium Channel α2δ-1 Subunit Upregulation Contributes to Peripheral Nerve Injury-Induced Tactile Allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. Extracellular amino acid concentrations in the dorsal spinal cord of freely moving rats following veratridine and nociceptive stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

GV196771: A Technical Overview of a Selective NMDA Receptor Glycine Site Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV196771 is a potent and selective antagonist of the glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity. This compound has been investigated for its potential therapeutic effects, particularly in the context of neuropathic pain, due to its ability to modulate NMDA receptor-mediated neuronal excitation and central sensitization. This guide summarizes key quantitative data, outlines the general experimental approaches used in its characterization, and visualizes its mechanism of action within the broader context of NMDA receptor signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-1H-indole-2-carboxylic acid, is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized in the tables below.

Identification

| Parameter | Value |

| IUPAC Name | (E)-4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-1H-indole-2-carboxylic acid |

| CAS Number | 166974-22-7 |

| Chemical Formula | C₂₀H₁₄Cl₂N₂O₃[1] |

| Synonyms | GV-196771, GV 196771A |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 401.24 g/mol | [1] |

| Exact Mass | 400.0382 u | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. | [1] |

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the glycine co-agonist binding site on the NMDA receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. By competitively binding to the glycine site, this compound prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would normally occur upon receptor activation.[2][3] This mechanism is particularly relevant in pathological states such as neuropathic pain, where over-activation of NMDA receptors contributes to central sensitization, a key process underlying pain hypersensitivity.[4]

In Vitro Activity

| Parameter | Value | Species/Tissue |

| pKi (NMDA glycine-binding site) | 7.56 | Rat cerebral cortex membranes[4] |

| pKB (vs. glycine-induced NMDA receptor activation) | 7.46 | Rat primary cortical neurons[4] |

| pKB (vs. glycine-induced NMDA receptor activation) | 8.04 | Rat primary spinal neurons[4] |

| pKB (vs. glycine-induced NMDA receptor activation) | 7.86 | Rat primary hippocampal neurons[4] |

Signaling Pathway

The antagonism of the NMDA receptor's glycine site by this compound disrupts the downstream signaling cascade that is initiated by excessive calcium influx. This cascade is central to the development and maintenance of central sensitization.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not extensively detailed in publicly available literature, likely due to the proprietary nature of pharmaceutical research and development. However, based on published studies, the general methodologies employed are outlined below.

Synthesis of this compound

The synthesis of this compound involves multi-step organic chemistry procedures. While a specific, detailed protocol is not publicly available, the synthesis of similar 4,6-dichloroindole-2-carboxylic acid derivatives has been described in the literature. These syntheses often involve the construction of the indole core, followed by the introduction of the substituents at the C3, C4, and C6 positions, and finally the formation of the pyrrolidinone moiety.

NMDA Receptor Binding Assay

The affinity of this compound for the glycine binding site of the NMDA receptor is typically determined through competitive radioligand binding assays.

In Vivo Models of Neuropathic Pain

The antihyperalgesic and antiallodynic effects of this compound have been evaluated in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats.

General Protocol:

-

Induction of Neuropathy: A surgical procedure, such as the CCI of the sciatic nerve, is performed on anesthetized rodents to induce a state of chronic pain.

-

Drug Administration: After a period of recovery and establishment of neuropathic pain symptoms, this compound is administered, typically orally (p.o.).

-

Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed at various time points after drug administration.

-

Mechanical Allodynia: Often measured using von Frey filaments, where the withdrawal threshold of the paw to a mechanical stimulus is determined.

-

Thermal Hyperalgesia: Can be assessed using methods like the Hargreaves test, which measures the latency of paw withdrawal from a radiant heat source.

-

-

Data Analysis: The effects of this compound are compared to a vehicle control group to determine the extent of pain relief.

Clinical Development and Future Directions

Clinical trials have been conducted to evaluate the efficacy of this compound in patients with chronic neuropathic pain. While some studies in animal models showed promising antihyperalgesic effects, a randomized, double-blind, placebo-controlled trial in humans did not find a significant effect of this compound on spontaneous or evoked pain, although it did reduce the area of allodynia.[2] The discrepancy between preclinical and clinical results may be due to factors such as species differences in receptor pharmacology or insufficient penetration of the compound into the central nervous system in humans.[2]

Future research may focus on the development of second-generation glycine site antagonists with improved pharmacokinetic profiles and better brain penetrance. Additionally, exploring the therapeutic potential of modulating NMDA receptor activity in other neurological and psychiatric disorders where glutamatergic dysfunction is implicated remains an active area of investigation.

Conclusion

This compound is a well-characterized selective antagonist of the NMDA receptor glycine site with demonstrated in vitro potency and in vivo activity in preclinical models of pain. Its mechanism of action, involving the inhibition of calcium influx and the subsequent dampening of signaling pathways leading to central sensitization, provides a strong rationale for its investigation as a therapeutic agent. While clinical outcomes have been mixed, the study of this compound has contributed significantly to our understanding of the role of the NMDA receptor glycine site in pain pathophysiology and has paved the way for the development of novel therapeutics targeting this important pharmacological site. Further research is warranted to overcome the challenges encountered in its clinical development and to fully exploit the therapeutic potential of this class of compounds.

References

- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized, double-blind, placebo-controlled trial of a glycine antagonist in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide on (E)-4,6-dichloro-3-(2-oxo-1-phenyl-pyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid

Disclaimer: Direct experimental data for the specific compound (E)-4,6-dichloro-3-(2-oxo-1-phenyl-pyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid is not extensively available in public literature. This guide has been constructed based on the analysis of structurally related molecules and established principles in medicinal chemistry and pharmacology. The primary proposed mechanism of action is the inhibition of tankyrase, a key regulator of the Wnt/β-catenin signaling pathway, which is a common target for similar indole and pyrrolidine-containing compounds.

Introduction

(E)-4,6-dichloro-3-(2-oxo-1-phenyl-pyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid is a synthetic organic compound featuring a complex heterocyclic scaffold. Its structure is characterized by a 4,6-dichloro-substituted indole core, a carboxylic acid at the 2-position, and a C3-position side chain composed of an (E)-configured ylidenemethyl bridge to a 1-phenyl-2-oxopyrrolidine moiety. The presence of the indole core is common in many pharmacologically active agents.[1] Derivatives of 4,6-dichloroindole have been investigated for various biological activities, including as potential anticancer and antimicrobial agents.[1] Furthermore, the pyrrolidinone ring is a versatile scaffold found in a wide array of bioactive molecules.[2]

Given its structural features, this compound is a candidate for investigation as a modulator of intracellular signaling pathways. Specifically, its architecture bears resemblance to known inhibitors of tankyrase (TNKS), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family that are critical for regulating the Wnt/β-catenin signaling pathway.[3][4][5] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, making tankyrase an attractive therapeutic target.[5][6] This document provides a technical overview of its potential synthesis, mechanism of action, and methods for its evaluation.

Proposed Synthesis

The synthesis of this molecule can be envisaged through a multi-step pathway, likely culminating in a condensation reaction to form the exocyclic double bond. A plausible synthetic route is outlined below.

Experimental Protocol: Hypothetical Synthesis

-

Step 1: Synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid. This starting material can be prepared via Fischer indole synthesis or other established methods for indole formation, followed by appropriate chlorination and carboxylation steps.

-

Step 2: Protection of the indole nitrogen. The indole nitrogen is protected, for example, with a tosyl or BOC group, to prevent side reactions in subsequent steps.

-

Step 3: Formylation of the indole C3 position. The C3 position of the protected indole is formylated using a Vilsmeier-Haack reaction (POCl₃, DMF) to yield 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid.

-

Step 4: Synthesis of 1-phenylpyrrolidin-2-one. This can be synthesized by reacting gamma-butyrolactone with aniline.

-

Step 5: Knoevenagel Condensation. The 3-formylindole derivative from Step 3 is reacted with 1-phenylpyrrolidin-2-one in the presence of a base (e.g., piperidine or sodium acetate) in a suitable solvent like acetic acid or ethanol. This condensation reaction forms the ylidenemethyl bridge.[7]

-

Step 6: Deprotection. The protecting group on the indole nitrogen is removed under appropriate conditions to yield the final product.

-

Purification: The final compound is purified using column chromatography followed by recrystallization to ensure high purity. Characterization would be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Mechanism of Action: Tankyrase Inhibition

The primary hypothesized mechanism of action is the inhibition of tankyrase 1 and 2. Tankyrases are enzymes that catalyze the poly(ADP-ribosylation) of target proteins.[6] A key substrate of tankyrase is Axin, the concentration-limiting component of the β-catenin destruction complex.[5]

In the absence of a Wnt signal, this complex (comprising Axin, APC, GSK-3β, and CK1α) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3][8] This keeps cytoplasmic β-catenin levels low. When tankyrase is active, it poly(ADP-ribosyl)ates Axin, leading to Axin's ubiquitination and degradation.[6] The depletion of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes, many of which are involved in cell proliferation.[4][5]

By inhibiting tankyrase, (E)-4,6-dichloro-3-(2-oxo-1-phenyl-pyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid would prevent the degradation of Axin. This stabilizes the destruction complex, enhances the degradation of β-catenin, and consequently antagonizes Wnt signaling.[5]

Caption: Wnt/β-catenin signaling pathway and the proposed inhibitory mechanism.

Quantitative Data

No specific quantitative data for this compound has been published. The following table presents illustrative data based on the activities of known, potent tankyrase inhibitors with similar structural motifs.[4][9] This data is for representative purposes only.

| Assay Type | Target/System | Parameter | Illustrative Value |

| Biochemical Assay | Tankyrase 1 (TNKS1) | IC₅₀ | 8 nM |

| Biochemical Assay | Tankyrase 2 (TNKS2) | IC₅₀ | 50 nM |

| Cell-Based Assay | Wnt Signaling (TCF/LEF Reporter) | IC₅₀ | 25 nM |

| Cell Proliferation | HCT-116 (CRC Cell Line) | GI₅₀ | 40 nM |

| Microsomal Stability | Human Liver Microsomes | t₁/₂ | 45 min |

| Oral Bioavailability | Rat | F (%) | 30% |

Experimental Protocols

To evaluate the proposed activity, a series of biochemical and cell-based assays are required. A representative protocol for a biochemical tankyrase inhibition assay is provided below.

Protocol: Chemiluminescent Tankyrase 1 Activity Assay [6][10][11]

This protocol is designed to measure the poly(ADP-ribosyl)ation of a histone substrate by Tankyrase 1 in a 96-well format.

-

Plate Preparation:

-

Coat a 96-well white microplate with histone substrate by adding 50 µL of 1x histone solution to each well.

-

Incubate overnight at 4°C.

-

Wash the plate 3 times with 200 µL/well of PBST (PBS + 0.05% Tween-20).

-

Block the wells with 200 µL/well of Blocking Buffer for 90 minutes at room temperature.

-

Wash the plate 3 times with 200 µL/well of PBST.

-

-

Inhibitor and Enzyme Preparation:

-

Prepare a serial dilution of the test compound (from 10 mM DMSO stock) in 1x PARP Assay Buffer. The final DMSO concentration in the reaction should not exceed 1%.

-

Prepare dilutions for controls: a positive control (DMSO vehicle) and a negative control (no enzyme).

-

On ice, dilute recombinant human Tankyrase 1 enzyme to the desired working concentration (e.g., 2.5 ng/µL) in 1x PARP Assay Buffer.

-

-

Enzymatic Reaction:

-

Prepare a master mix containing 1x PARP Assay Buffer and Biotinylated NAD⁺ Mixture.

-

To the appropriate wells, add 5 µL of the diluted test compound or control.

-

Add 20 µL of the Biotinylated NAD⁺ master mix.

-

Initiate the reaction by adding 5 µL of the diluted Tankyrase 1 enzyme to all wells except the negative control (add 5 µL of assay buffer instead). The final reaction volume is 50 µL.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Chemiluminescent Detection:

-

Stop the reaction and wash the plate 3 times with 200 µL/well of PBST.

-

Add 50 µL of Streptavidin-HRP (diluted 1:500 in Blocking Buffer) to each well.

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

Wash the plate 3 times with 200 µL/well of PBST.

-

Prepare the chemiluminescent substrate by mixing equal volumes of Substrate A and Substrate B immediately before use.

-

Add 100 µL of the mixed substrate to each well.

-

Immediately read the chemiluminescence on a luminometer.

-

-

Data Analysis:

-

Subtract the background signal (negative control) from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control (DMSO vehicle).

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Drug Discovery and Development Workflow

The evaluation of a novel compound like this follows a structured workflow from initial discovery to preclinical assessment.

Caption: A typical workflow for small molecule inhibitor drug discovery.

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. blog.abclonal.com [blog.abclonal.com]

- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. bpsbioscience.com [bpsbioscience.com]

GV196771: A Technical Overview of a Glycine Site NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GV196771 is a potent and selective antagonist of the glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor. Developed by GlaxoSmithKline, it was investigated as a potential non-opioid analgesic for the treatment of chronic neuropathic pain. This document provides a comprehensive technical overview of the discovery, history, and pharmacological profile of this compound, including its mechanism of action, synthesis, preclinical data, and clinical trial findings. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction and Historical Context

The discovery of the NMDA receptor's glycine co-agonist site in 1987 by Johnson and Ascher was a landmark event in neuroscience, unveiling a novel target for therapeutic intervention.[1] This site, distinct from the primary glutamate binding site, must be occupied by glycine or D-serine for the receptor's ion channel to open upon glutamate binding. This finding spurred the development of glycine site antagonists as a potential new class of drugs for various neurological disorders, including epilepsy, stroke, and chronic pain. The rationale was that modulating NMDA receptor activity through the glycine site could offer a more subtle and potentially safer therapeutic window compared to direct channel blockers or competitive antagonists at the glutamate site, which were often associated with significant side effects.[1][2]

This compound emerged from this research effort as a promising candidate. It is a member of the indole-2-carboxylate class of glycine antagonists.[1] The development of this compound was part of a broader investigation into compounds that could mitigate the central sensitization processes believed to underlie chronic pain states, a key function mediated by NMDA receptors.[3]

Mechanism of Action

This compound is a competitive antagonist at the glycine binding site of the NMDA receptor.[3] By binding to this site, it prevents the co-agonist action of glycine, which is necessary for the glutamate-mediated opening of the NMDA receptor's ion channel. This, in turn, reduces the influx of calcium ions (Ca2+) into the neuron. The overactivation of NMDA receptors and subsequent excessive Ca2+ influx are implicated in the pathophysiology of neuropathic pain, leading to central sensitization and heightened pain perception.[2][4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the NMDA receptor signaling pathway.

Physicochemical Properties and Synthesis

This compound is chemically known as (E)-4,6-dichloro-3-(2-oxo-1-phenylpyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid.[3]

Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary to GlaxoSmithKline, publications have outlined the general synthetic strategy. The synthesis involves a novel allylation reaction and a regioselective Heck-type cyclization. The core indole structure is functionalized through these key steps to yield the final compound. Prodrugs of this compound have also been synthesized and evaluated in an attempt to improve brain penetration.[5][6]

Preclinical Pharmacology

In Vitro Studies

This compound has demonstrated high affinity and potent antagonist activity at the NMDA receptor's glycine site in various in vitro preparations.

Table 1: In Vitro Affinity and Functional Antagonism of this compound

| Parameter | Preparation | Value | Reference |

| Binding Affinity (pKi) | Rat cerebral cortex membranes | 7.56 | [3] |

| Functional Antagonism (pKB) | Primary cultures of cortical neurons | 7.46 | [3] |

| Primary cultures of spinal neurons | 8.04 | [3] | |

| Primary cultures of hippocampal neurons | 7.86 | [3] |

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. While the specific protocol for this compound is not publicly available, a general procedure is as follows:

-

Membrane Preparation: Rat cerebral cortices are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the NMDA receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [3H]MDL 105,519) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vivo Studies

Preclinical studies in animal models of neuropathic pain have shown that this compound can reduce pain-like behaviors.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain

| Animal Model | Effect | Dosage | Reference |

| Chronic constriction injury of the sciatic nerve (rats) | Dose-dependent inhibition of mechanical allodynia | 0.3-10 mg/kg, p.o. | [7] |

| Formalin test (mice) | Inhibition of morphine tolerance development | 10 or 20 mg/kg, p.o. (administered with morphine) | [7] |

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. It is commonly assessed in rodents using the von Frey filament test.

-

Animal Model: A neuropathic pain model is induced, for example, by chronic constriction injury of the sciatic nerve in rats.

-

Acclimatization: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Response: A positive response is recorded when the animal briskly withdraws its paw.

-

Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

-

Drug Administration: this compound is administered (e.g., orally), and the paw withdrawal threshold is measured at different time points after administration.

The following diagram illustrates a general workflow for preclinical in vivo testing.

Clinical Development

This compound progressed to clinical trials to evaluate its efficacy and safety in humans with chronic neuropathic pain.

Phase II Clinical Trial (Wallace et al., 2002)

A significant clinical trial of this compound was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][8]

Table 3: Summary of the Phase II Clinical Trial of this compound

| Parameter | Description |

| Objective | To determine the efficacy of this compound in subjects with chronic neuropathic pain.[4] |

| Patient Population | 63 subjects with neuropathic pain (diabetic neuropathy, postherpetic neuralgia, complex regional pain syndrome, or peripheral nerve injury).[4] |

| Treatment | This compound (300 mg daily) or placebo for 14 days, followed by a 7-day washout period.[9] |

| Primary Outcome | Spontaneous and evoked pain scores. |

| Secondary Outcomes | Quantitative sensory testing, Short Form McGill Pain Questionnaire, patient global satisfaction, and area of mechanical allodynia.[4] |

The trial yielded mixed results.

Table 4: Key Findings of the Phase II Clinical Trial of this compound

| Outcome Measure | Result | Reference |

| Spontaneous or Evoked Pain | No significant effect | [4][8] |

| Quantitative Sensory Testing | No significant effect | [4] |

| Patient Global Satisfaction | No significant effect | [4] |

| Area of Dynamic and Static Allodynia | Significant reduction on days 7 and 14 | [4][8] |

| Adverse Events | Overall incidence was similar for this compound (56%) and placebo (71%). Drug-related adverse events were lower for this compound (28%) than placebo (42%).[4] |

The lack of effect on spontaneous pain, a key symptom of neuropathic pain, was a significant limitation. The authors of the study suggested that the disappointing results could be due to insufficient penetration of this compound to its central sites of action, differences between human and animal glycine receptors, or discrepancies between animal models and the human condition of neuropathic pain.[4][10]

Summary and Future Directions

This compound is a well-characterized, potent, and selective antagonist of the NMDA receptor's glycine site. It demonstrated promising preclinical efficacy in animal models of neuropathic pain. However, in a key clinical trial, it failed to show a significant effect on the primary outcome of spontaneous pain, although it did reduce the area of allodynia. The disconnect between the preclinical and clinical findings highlights the challenges in translating therapies for neuropathic pain from animal models to humans.

Further research into glycine site antagonists may require the development of compounds with improved pharmacokinetic profiles, particularly better central nervous system penetration. Additionally, a more refined understanding of the role of NMDA receptor subtypes in different pain states and the use of more predictive preclinical models could guide the development of the next generation of non-opioid analgesics. The story of this compound serves as an important case study in the complexities of drug development for chronic pain.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis and biological evaluation of pro-drugs of GW196771, a potent glycine antagonist acting at the NMDA receptor [sfera.unife.it]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. IMT504 blocks allodynia in rats with spared nerve injury by promoting the migration of mesenchymal stem cells and by favoring an anti-inflammatory milieu at the injured nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model [en.bio-protocol.org]

- 10. A randomized, double-blind, placebo-controlled trial of a glycine antagonist in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on GV1001: A Technical Guide

Introduction

GV1001 is a 16-amino-acid peptide derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1][2] Initially developed as a cancer vaccine, its therapeutic potential has been explored in a variety of preclinical models, demonstrating a range of biological activities including neuroprotection, anti-inflammatory effects, and anti-angiogenic properties.[1][2][3] This technical guide provides an in-depth overview of the key preclinical findings for GV1001, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The preclinical efficacy of GV1001 has been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Neuroprotective Effects of GV1001

| Model System | Endpoint Assessed | GV1001 Concentration | Result | Reference |

| Rat Neural Stem Cells (NSCs) injured by Aβ₂₅₋₃₅ | Cell Viability | Concentration-dependent | Restoration to wild-type levels | [4] |

| Rat Neural Stem Cells (NSCs) injured by Aβ₂₅₋₃₅ | Cell Proliferation | Concentration-dependent | Restoration to wild-type levels | [4] |

| Rat Neural Stem Cells (NSCs) injured by Aβ₂₅₋₃₅ | Cell Mobilization | Concentration-dependent | Restoration to wild-type levels | [4] |

| Rat Neural Stem Cells (NSCs) injured by Aβ₂₅₋₃₅ | Free Radical Levels | Not specified | Significant reduction | [4] |

| Neural Stem Cells (NSCs) treated with Aβ₂₅₋₃₅ | BACE Expression | 1 and 10 μM | Considerable reduction | [5] |

Table 2: In Vivo Neuroprotective Effects of GV1001 in a Mouse Model of Alzheimer's Disease (3xTg-AD)

| Parameter Assessed | GV1001 Dosage | Treatment Schedule | Key Findings | Reference |

| Survival | 1 mg/kg | Subcutaneously, 3 times a week | Increased survival of 3xTg-AD mice | [3][6] |

| Aβ₁₋₄₂ Levels | 1 mg/kg | Subcutaneously, 3 times a week | Noticeably diminished expression in the brain | [3] |

| BACE Expression | 1 mg/kg | Subcutaneously, 3 times a week | Significantly decreased expression | [5] |

| Senescence-associated β-galactosidase | 1 mg/kg | Subcutaneously, 3 times a week | Markedly reduced expression | [3] |

| Telomerase Activity | 1 mg/kg | Subcutaneously, 3 times a week | Significantly increased | [3] |

| Telomere Length | 1 mg/kg | Subcutaneously, 3 times a week | Significantly increased | [3] |

Table 3: In Vivo Effects of GV1001 in a Rat Stroke Model

| Parameter Assessed | GV1001 Dosage | Key Findings | Reference |

| Neuroprotection against Ischemia-Reperfusion Injury | 6, 30, and 60 μM/kg | Most effective dose was 60 μM/kg | [7][8] |

| Infarct Volume | 60 μM/kg | Significantly smaller ratio in the GV1001-treated group | [7][8] |

| Behavioral Functions | 60 μM/kg | Better behavioral functions than saline-treated rats | [7][8] |

Table 4: Anti-Angiogenic Effects of GV1001

| Model System | Endpoint Assessed | GV1001 Concentration | Result | Reference |

| HUVECs (VEGF-A stimulated) | Proliferation | 0.05–5 μM | Dose-dependent inhibition | [1] |

| HUVECs (VEGF-A stimulated) | Migration | 0.05–5 μM | Dose-dependent inhibition | [1] |

| HUVECs (VEGF-A stimulated) | Invasion | 5 μM | Inhibition of VEGF-A-stimulated invasion | [1] |

| HUVECs (VEGF-A stimulated) | Tube Formation | 0.05–5 μM | Dose-dependent inhibition | [1] |

| Rat Aortic Rings (VEGF-A stimulated) | Microvessel Outgrowth | 5 μM | Inhibition of VEGF-A-stimulated sprouting | [1] |

| Castration-Resistant Prostate Cancer (CRPC) Cells | Endothelial Tube Formation | 100 and 200 µM | Decreased number of capillary-like tube structures | [9] |

Table 5: In Vivo Anti-Tumor Effects of GV1001

| Cancer Model | GV1001 Dosage | Treatment Schedule | Key Findings | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft (AsPC1 or PANC1 cells) | 50 μ g/mice | Subcutaneously, once a day for 2 weeks (in combination with gemcitabine) | Significantly less fibrosis compared to gemcitabine alone | [10][11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of GV1001.

In Vivo Alzheimer's Disease Mouse Model

-

Animal Model: Old-aged (21 months) triple-transgenic Alzheimer's disease (3xTg-AD) mice were used.[5]

-

Treatment Groups:

-

Administration: GV1001 or saline was administered subcutaneously three times a week from the age of 21 months until the study endpoint.[5]

-

Efficacy Evaluation:

-

Survival Analysis: The survival of the mice was monitored and analyzed.[3][6]

-

Immunohistochemistry: Brain tissues were analyzed for the expression of Aβ₁₋₄₂.[3]

-

Western Blotting: Brain tissue lysates were used to quantify the expression levels of BACE.[5]

-

Senescence-associated β-galactosidase staining: Brain sections were stained to detect senescent cells.[3]

-

Telomerase Activity and Telomere Length Measurement: These senescence markers were evaluated in brain tissue.[3]

-

In Vivo Ischemic Stroke Rat Model

-

Animal Model: Rats were subjected to transient middle cerebral artery occlusion (MCAO) for 2 hours to induce focal cerebral ischemia-reperfusion injury.[7][8]

-

Treatment Groups:

-

Administration: Saline or GV1001 was injected subcutaneously immediately before reperfusion.[7]

-

Efficacy Evaluation:

In Vitro Angiogenesis Assays

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were used.[1]

-

Stimulation: Cells were stimulated with Vascular Endothelial Growth Factor-A (VEGF-A).[1]

-

GV1001 Treatment: Cells were pre-treated with various concentrations of GV1001 (0.05–5 μM) for 30 minutes before VEGF-A stimulation.[1]